L-Phenylalanine-1-13C

Catalog No.
S1520089
CAS No.
81201-86-7
M.F
C9H11NO2
M. Wt
166.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Phenylalanine-1-13C

CAS Number

81201-86-7

Product Name

L-Phenylalanine-1-13C

IUPAC Name

(2S)-2-amino-3-phenyl(113C)propanoic acid

Molecular Formula

C9H11NO2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i9+1

InChI Key

COLNVLDHVKWLRT-DMSOPOIOSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Synonyms

1-13C-L-Phenylalanine

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([13C](=O)O)N
  • Origin: L-Phenylalanine is a naturally occurring amino acid found in food and is essential for protein synthesis []. L-Phenylalanine-1-13C is a synthetic variant where one of the carbon atoms in the molecule is replaced with a heavier isotope, Carbon-13 (¹³C) [, ].
  • Significance: L-Phenylalanine-1-13C is a valuable tool in scientific research, particularly in the field of metabolic studies. The ¹³C label allows researchers to track the fate of the molecule within biological systems using techniques like isotope ratio mass spectrometry (IRMS) [, ].

Molecular Structure Analysis

L-Phenylalanine-1-3C shares the same core structure as L-phenylalanine, with a central carbon chain bonded to an amino group (NH2), a carboxylic acid group (COOH), and a side chain containing a phenyl ring (C6H5). The key difference lies in the position of the ¹³C isotope. In L-Phenylalanine-1-13C, this heavier isotope replaces one of the carbon atoms in the alpha (α) position, adjacent to the amino group [, ].


Chemical Reactions Analysis

  • Synthesis: L-Phenylalanine-1-13C can be synthesized using various methods. Common approaches involve enzymatic reactions with ¹³C-enriched precursors or chemical synthesis using ¹³C-labelled starting materials [].
  • Reactions in Biological Systems: L-Phenylalanine-1-13C undergoes the same biological reactions as natural L-phenylalanine. It participates in protein synthesis and can be metabolized through various pathways, including the phenylalanine hydroxylase reaction, which converts it to L-tyrosine [, ].

Physical And Chemical Properties Analysis

L-Phenylalanine-1-13C shares many physical and chemical properties with L-phenylalanine. However, the presence of the heavier ¹³C isotope can lead to slight differences in mass and some spectroscopic properties [].

  • Melting Point: 270-275 °C (decomposition) []
  • Boiling Point: Not applicable (decomposes at high temperature)
  • Solubility: Soluble in water []
  • Stability: Stable under acidic and basic conditions []

The mechanism of action of L-Phenylalanine-1-13C is primarily related to its use as a tracer molecule. When incorporated into biological processes, the ¹³C label allows researchers to track the metabolic fate of the molecule. For example, in the study of phenylalanine hydroxylase activity, L-Phenylalanine-1-13C can be used to measure the production of ¹³CO2, a product of the enzymatic reaction [].

Metabolism and Metabolomics

L-Phenylalanine-1-13C can be used to trace the metabolic pathways of phenylalanine in living organisms. When administered to cells or living organisms, the ¹³C label is incorporated into downstream metabolites, allowing researchers to track their fate and measure their abundance using techniques like mass spectrometry . This information provides valuable insights into various physiological processes, including:

  • Phenylalanine metabolism: Studying the breakdown and utilization of phenylalanine, which is crucial for protein synthesis and the production of neurotransmitters like dopamine and norepinephrine .
  • Cellular function: Investigating the metabolic activity of different cell types and tissues by analyzing the incorporation and distribution of ¹³C-labeled L-phenylalanine .

Drug Discovery

L-Phenylalanine-1-13C can be used to evaluate the efficacy and mechanism of action of potential drugs targeting phenylalanine metabolism. By incorporating the labeled amino acid into cells or organisms, researchers can monitor how the drug affects the metabolism of L-phenylalanine and its downstream metabolites. This information helps in understanding how the drug works and identifying potential therapeutic targets .

Phenylalanine Hydroxylase Activity Testing

L-Phenylalanine-1-13C is used in the ¹³C phenylalanine breath test, a non-invasive diagnostic tool for assessing phenylalanine hydroxylase (PAH) activity. PAH is an enzyme responsible for converting phenylalanine to tyrosine. Individuals with phenylketonuria (PKU), a genetic disorder, have deficient PAH activity, leading to the accumulation of phenylalanine in the blood. The ¹³C phenylalanine breath test involves administering L-Phenylalanine-1-13C to the patient and measuring the exhaled ¹³CO₂ levels. The amount of ¹³CO₂ expelled reflects PAH activity, helping diagnose and monitor PKU patients .

XLogP3

-1.5

Wikipedia

L-(~13~C)Phenylalanine

Dates

Modify: 2023-08-15

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